[7-Hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate
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Overview
Description
[7-Hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate is a natural product found in Cladobotryum with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodologies : The synthesis of related compounds involves complex chemical processes. For instance, Adlersberg & Sprinson (1984) described the synthesis of a related compound through phosphorylation and catalytic removal processes (Adlersberg & Sprinson, 1984). Similarly, the synthesis of aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, as discussed by Farrow et al. (1990), involves a series of chemical reactions including hydrolysis and enzymatic degradation (Farrow et al., 1990).
Chemical Transformations and Derivatives : Ramirez et al. (1968) explored the hydrolyses and methanolysis of phospholane derivatives, highlighting the diverse chemical transformations that similar compounds can undergo (Ramirez et al., 1968).
Biological Properties and Applications
Pharmacological Potential : Certain derivatives of the compound have been found to exhibit significant biological properties. For instance, Cheng et al. (2013) investigated the antitumor activity of phosphorylated quinolinone derivatives, suggesting potential pharmaceutical applications (Cheng et al., 2013).
Biological Sensing and Diagnostic Applications : Paredes et al. (2013) demonstrated the use of a fluorescein derivative, related to the compound , as a real-time intracellular phosphate sensor in fluorescence lifetime imaging microscopy, highlighting its utility in biological research and diagnostics (Paredes et al., 2013).
properties
Molecular Formula |
C20H31N2O6P |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate |
InChI |
InChI=1S/C20H31N2O6P/c1-21-14-10-20-8-7-18(28-29(24,25)26)16(11-20)19(23)17(22(20)12-14)9-13-3-5-15(27-2)6-4-13/h3-6,14,16-19,21,23H,7-12H2,1-2H3,(H2,24,25,26) |
InChI Key |
CIISYBZFZSWZLX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC23CCC(C(C2)C(C(N3C1)CC4=CC=C(C=C4)OC)O)OP(=O)(O)O |
synonyms |
FR 901483 FR-901483 FR901483 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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